molecular formula C11H16O2 B14384171 Ethyl 2-methyloct-2-en-6-ynoate CAS No. 88212-38-8

Ethyl 2-methyloct-2-en-6-ynoate

Cat. No.: B14384171
CAS No.: 88212-38-8
M. Wt: 180.24 g/mol
InChI Key: MXPILFDOKKVPCC-UHFFFAOYSA-N
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Description

Ethyl 2-methyloct-2-en-6-ynoate is an α,β-unsaturated ester featuring a conjugated enyne (alkene-alkyne) system and a methyl substituent at the α-position. This structural motif imparts unique reactivity, particularly in cycloaddition and electrophilic addition reactions, making it valuable in synthetic organic chemistry and materials science.

Properties

CAS No.

88212-38-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl 2-methyloct-2-en-6-ynoate

InChI

InChI=1S/C11H16O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,5,7-8H2,1-3H3

InChI Key

MXPILFDOKKVPCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCC#CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyloct-2-en-6-ynoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . The reaction typically requires a strong base, such as sodium ethoxide, and is carried out in an ethanol solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyloct-2-en-6-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-methyloct-2-en-6-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyloct-2-en-6-ynoate involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The conjugated enyne in this compound enhances electrophilicity at the α-position, similar to diphenyl-substituted pent-2-ynoates . However, electron-withdrawing groups (e.g., cyano in Ethyl 2-cyano-2-phenylacetate) further polarize the ester carbonyl, increasing reactivity toward nucleophiles .
  • Steric Hindrance: The methyl group at C2 in this compound may hinder nucleophilic attack compared to less bulky analogs like Ethyl 2-cyano-2-phenylacetate .

Physicochemical Properties

Property This compound Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethyl 2-cyano-2-phenylacetate Ethyl 2-chloro-6-methoxynicotinate
Molecular Weight (g/mol) 180.24 378.42 189.21 215.63
Boiling Point Not reported Not reported 290–295°C Not reported
Melting Point Not reported Not reported Not reported 96.4–100.4°C (analogous compound in )
Log S (ESOL) Estimated: -2.5 Not reported -2.1 -1.8
Hydrogen Bond Acceptors 2 5 3 3

Key Observations :

  • Solubility: Ethyl 2-cyano-2-phenylacetate exhibits higher aqueous solubility (Log S = -2.1) compared to this compound (estimated Log S = -2.5) due to its polar cyano group .
  • Thermal Stability : The pyridine ring in Ethyl 2-chloro-6-methoxynicotinate contributes to higher melting points (96.4–100.4°C) compared to aliphatic esters .

Characterization

  • Spectroscopy: All compounds are confirmed via ¹H/¹³C NMR and IR. For example, Ethyl 2-cyano-2-phenylacetate shows a strong CN stretch at ~2250 cm⁻¹ in IR .
  • Chromatography : HPLC and TLC (e.g., Rf = 0.5 in ethyl acetate/hexane for Ethyl 2-chloro-6-methoxynicotinate) are standard for purity assessment .

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